6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ethoxyquin (EQ), is a compound widely used as an antioxidant in animal feed to protect against lipid peroxidation. It is not permitted in food for human consumption, with the exception of certain spices, but can be present in products derived from animals such as farmed fish, poultry, and eggs. Despite its widespread use and initial safety claims by the manufacturer, concerns regarding its potential harmful effects have prompted further research into its toxicity and the search for new antioxidants based on the EQ structure .
Synthesis Analysis
The synthesis of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives has not been explicitly detailed in the provided papers. However, the studies do imply that these compounds can be manipulated through various chemical reactions, such as oxidation, to produce radical intermediates and other products that may be useful in understanding the compound's behavior as an antioxidant .
Molecular Structure Analysis
The molecular structure of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is characterized by a quinoline backbone with ethoxy and methyl substituents. The presence of these substituents influences the compound's reactivity and stability. For instance, the hyperfine splittings in the EPR spectra of the radical intermediates indicate extensive delocalization with significant spin density at the C(8) position, which is a structural feature of interest .
Chemical Reactions Analysis
Chemical reactions involving 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline include reversible photochemical reactions and oxidation processes. Photolysis studies have shown that upon excitation at specific wavelengths, transient species are generated with distinct spectral and kinetic parameters, which are largely unaffected by medium polarity or the presence of oxygen. These findings suggest a mechanism involving the opening of the heterocycle N-C bond upon photoexcitation . Additionally, the oxidation of the compound leads to the formation of radical intermediates and nitroxides, with the reaction rates influenced by the presence of substituents such as the 8-methyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, such as its absorption spectra, rate constants for decay of transient species, and reactivity with oxygen, have been studied in various solvents. These properties are crucial for understanding the compound's behavior under different conditions and its efficacy as an antioxidant. The rate constants for the decay of radical intermediates and their reactions with oxygen provide insight into the stability and potential pathways for the degradation of the compound . The absorption spectra and the rate constants of the decay of transient species from photolysis experiments contribute to the understanding of the compound's photochemical stability .
Scientific Research Applications
Crystal Structure Analysis
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its crystal structure, revealing a conformation that differs markedly from similar compounds. This analysis contributes to the understanding of the structural properties of such derivatives (Rybakov et al., 2004).
Antioxidant Mechanisms
Research has explored the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with alkylperoxyls, shedding light on its antioxidant mechanisms. This includes the formation of various compounds through reactions with alkyl radicals and the evaluation of these compounds' antioxidant properties (Taimr, 1994).
Antidegradant Properties
The compound's role as an antidegradant in an oxygen-free atmosphere was studied, including its interactions with alkyl radicals and its effectiveness at low oxygen concentrations. This research contributes to the understanding of its high antifatigue activity in various environments (Taimr et al., 1993).
Chromatographic Analysis
Its behavior under thin-layer and high-performance liquid chromatography has been analyzed, focusing on the stability of the compound and its transformation products during such analyses (Taimr & Prusíková, 1991).
Metabolism in Animals
Studies on the metabolism of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in animals, particularly in rats, have identified various metabolic reactions and their products. This research is crucial for understanding the biological fate of this compound when used in animal feed (Skaare & Solheim, 1979).
Use in Animal Feed
The compound's application in animal feed as an antioxidant to protect against lipid peroxidation has been extensively reviewed. This includes its passage from feed to animal products and potential exposure to humans, highlighting its importance in the food industry (Blaszczyk et al., 2013).
Future Directions
properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDCEXDGNXCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042365 | |
Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
16489-90-0 | |
Record name | Dihydroethoxyquin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16489-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016489900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZL4JO667 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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